molecular formula C20H24FN5O2 B5546793 N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide

N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide

Cat. No. B5546793
M. Wt: 385.4 g/mol
InChI Key: RWOKFOYBKZCBAZ-WMZOPIPTSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide often involves multi-step reactions that include the formation of pyrazole rings and the introduction of fluorine atoms. For example, the synthesis of fluorocontaining derivatives of pyrazolo[3,4-d]pyrimidines has been reported, involving reactions with various amines to form amides of 5-(fluorobenzoylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid and the subsequent cyclization to produce substituted dihydropyrazolo-[3,4-d]pyrimidine-4-ones (Eleev et al., 2015).

Scientific Research Applications

Synthesis and Chemical Properties

N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide is a compound that can be synthesized through various chemical reactions involving pyrazole derivatives. Experimental and theoretical studies on the functionalization reactions of related pyrazole compounds have been conducted to understand their chemical properties and reaction mechanisms. For example, the reaction between 1H-pyrazole-3-carboxylic acid and 2,3-diaminopyridine has been studied, showcasing the synthesis of pyrazole-3-carboxamide derivatives through these reactions, which can be further functionalized to create complex molecules like N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide (Yıldırım, Demir, & Kandemirli, 2005).

Biological Applications and Antiviral Properties

The biological applications of pyrazole derivatives, including compounds with similar structures to N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide, have been explored, particularly in antiviral research. A study on the synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has shown remarkable antiavian influenza virus activity. These compounds offer insights into the potential use of N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide in developing antiviral agents (Hebishy, Salama, & Elgemeie, 2020).

Antimicrobial and Antitubercular Activities

Research into the antimicrobial and antitubercular properties of carboxamide derivatives, including those structurally related to N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide, has indicated potential medicinal applications. A study on N-{2-fluoro-6-[(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl]phenyl} carboxamide derivatives revealed potent antitubercular and antibacterial activities, suggesting the therapeutic relevance of such compounds in treating bacterial infections and tuberculosis (Bodige et al., 2020).

Anticancer Research

The application of pyrazole derivatives in anticancer research has been explored, with studies investigating the synthesis of substituted pyrazoles and their antitumor and antimicrobial activities. Compounds similar to N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines, providing a foundation for further research into their use as anticancer agents (Riyadh, 2011).

properties

IUPAC Name

N-[[(2S,4S)-4-fluoro-1-(3-pyrazol-1-ylbenzoyl)pyrrolidin-2-yl]methyl]pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN5O2/c21-16-12-18(13-22-20(28)24-8-1-2-9-24)25(14-16)19(27)15-5-3-6-17(11-15)26-10-4-7-23-26/h3-7,10-11,16,18H,1-2,8-9,12-14H2,(H,22,28)/t16-,18-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWOKFOYBKZCBAZ-WMZOPIPTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NCC2CC(CN2C(=O)C3=CC(=CC=C3)N4C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)NC[C@@H]2C[C@@H](CN2C(=O)C3=CC(=CC=C3)N4C=CC=N4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-({(2S,4S)-4-fluoro-1-[3-(1H-pyrazol-1-yl)benzoyl]pyrrolidin-2-yl}methyl)pyrrolidine-1-carboxamide

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